

Application Notes and Protocols for AZD-5991 in Preclinical Research

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Compound of Interest

Compound Name: AZD-5991

Cat. No.: B1649328

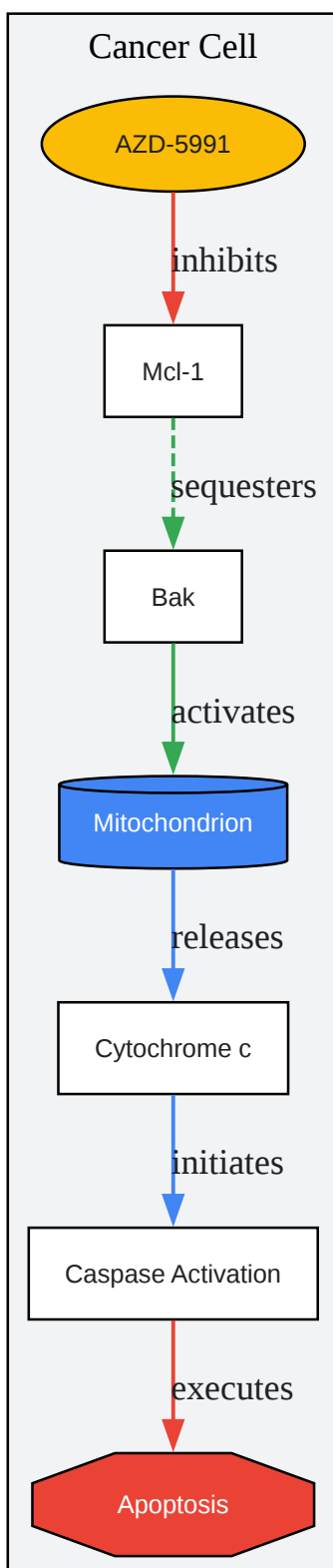
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These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the Mcl-1 inhibitor, **AZD-5991**, in preclinical oncology research. The information is intended for researchers, scientists, and drug development professionals working with this compound.

Mechanism of Action

AZD-5991 is a potent and highly selective macrocyclic inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1), a member of the Bcl-2 family.^{[1][2]} By binding directly to Mcl-1 with high affinity, **AZD-5991** prevents it from sequestering pro-apoptotic proteins, particularly Bak.^{[1][2]} This leads to the activation of the Bak-dependent mitochondrial apoptotic pathway, resulting in the release of cytochrome c, subsequent caspase activation, and ultimately, rapid programmed cell death in cancer cells that are dependent on Mcl-1 for survival.^{[1][2]} Preclinical studies have demonstrated that **AZD-5991** shows potent antitumor activity, including complete tumor regression, in various models of multiple myeloma (MM) and acute myeloid leukemia (AML) following a single tolerated dose.^{[1][2]}

Signaling Pathway of AZD-5991 Induced Apoptosis



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Caption: **AZD-5991** inhibits Mcl-1, leading to Bak activation and apoptosis.

In Vitro Activity of AZD-5991

AZD-5991 has demonstrated potent cytotoxic activity against a range of cancer cell lines, particularly those of hematological origin.

Cell Line	Cancer Type	In Vitro Potency (EC50/IC50)	Reference
MOLP-8	Multiple Myeloma	EC50 = 33 nM (6h caspase activation)	[3]
MV4-11	Acute Myeloid Leukemia	EC50 = 24 nM (6h caspase activation)	[3]
NCI-H929	Multiple Myeloma	Data not specified, but used in xenograft models	[3]
Various MM cell lines	Multiple Myeloma	7 out of 19 cell lines showed caspase EC50 < 100 nM	[3]
Various AML cell lines	Acute Myeloid Leukemia	6 out of 22 cell lines showed caspase EC50 < 100 nM	[3]
SUM-149	Triple-Negative Inflammatory Breast Cancer	IC50 ranging from 0.27 – 19.6 μ M in a panel of TNBC and IBC cell lines	

Preclinical In Vivo Administration and Dosage

The primary route of administration for **AZD-5991** in preclinical animal models is intravenous (i.v.) injection.[3][4]

Monotherapy Dosage in Xenograft Models

Animal Model	Cancer Type	Dosing Regimen	Observed Outcome	Reference
MOLP-8 Subcutaneous Xenograft (SCID mice)	Multiple Myeloma	Single i.v. dose of 10-100 mg/kg	Dose-dependent tumor growth inhibition (TGI) and tumor regression (TR). Complete TR in 7/7 mice at 100 mg/kg.	[5]
MV4-11 Xenograft (mice)	Acute Myeloid Leukemia	Single i.v. dose of 10-100 mg/kg	Dose-dependent anti-tumor activity. Complete TR in 6/6 mice at 100 mg/kg.	
SUM-149 Orthotopic Xenograft (mice)	Triple-Negative Inflammatory Breast Cancer	15 and 30 mg/kg, i.v., once weekly for 4 weeks	Significant tumor regression at 30 mg/kg.	

Combination Therapy Dosage in Xenograft Models

AZD-5991 has been evaluated in combination with other anti-cancer agents to enhance therapeutic efficacy.

Animal Model	Cancer Type	Combination Agents and Dosing	Observed Outcome	Reference
NCI-H929 Subcutaneous Xenograft (mice)	Multiple Myeloma	AZD-5991 (i.v.) + Bortezomib (i.v.)	Enhanced antitumor activity compared to either agent alone.	[3]
MOLM-13 Disseminated Model (CIEA- NOG mice)	Acute Myeloid Leukemia	AZD-5991 (60 mg/kg, i.v., weekly) + Venetoclax (100 mg/kg, p.o., daily)	AZD-5991 significantly reduced leukemic cells in bone marrow.	[1]

Experimental Protocols

Preparation of AZD-5991 for In Vivo Administration

Due to its poor intrinsic solubility, a specific formulation is required for intravenous administration in preclinical studies.

Objective: To prepare a clear, injectable solution of **AZD-5991** for intravenous dosing in animal models.

Materials:

- **AZD-5991** (crystalline Form A recommended for stability)
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween 80 (Polysorbate 80)
- Sterile water for injection (or ddH2O)

- Meglumine (for high concentration formulations)

Protocol 1: Co-solvent Formulation This formulation is suitable for general preclinical use.

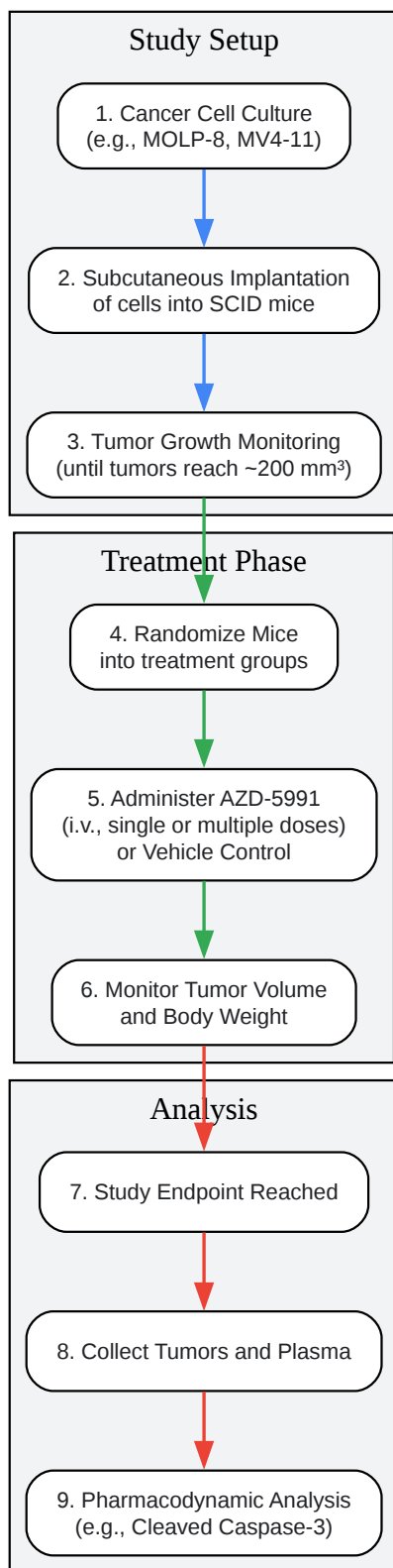
- Prepare a stock solution of **AZD-5991** in DMSO (e.g., 100 mg/mL). Ensure the compound is fully dissolved.
- In a sterile tube, add 400 μ L of PEG300.
- To the PEG300, add 50 μ L of the 100 mg/mL **AZD-5991** DMSO stock solution and mix until clear.
- Add 50 μ L of Tween 80 to the mixture and mix until clear.
- Add 500 μ L of sterile water to bring the final volume to 1 mL.
- The final concentration of **AZD-5991** will be 5 mg/mL in a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% water.
- This working solution should be prepared fresh on the day of use.

Protocol 2: High Concentration Formulation using Meglumine For toxicology studies requiring higher concentrations (e.g., ≥ 20 mg/mL), an in-situ salt formation with meglumine is effective. [\[6\]](#)

- Extensive characterization of **AZD-5991**'s pH-solubility profile is necessary to determine the optimal ratio of meglumine to **AZD-5991**.[\[6\]](#)
- Meglumine acts as a pH-adjusting and solubilizing agent, significantly enhancing the solubility of **AZD-5991** at a pH > 8.5 .[\[6\]](#)
- This method allows for the preparation of solution concentrations of at least 30 mg/mL.[\[6\]](#)
- The precise protocol for this formulation is proprietary but is based on the principle of forming an in-situ meglumine salt.[\[6\]](#)

In Vivo Xenograft Study Workflow

Objective: To evaluate the anti-tumor efficacy of **AZD-5991** in a subcutaneous xenograft mouse model.



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Caption: Workflow for a typical preclinical xenograft study with **AZD-5991**.

Protocol:

- Cell Culture: Culture the selected cancer cell line (e.g., MOLP-8) under standard conditions.
- Implantation: Harvest cells and implant them subcutaneously into the flank of immunocompromised mice (e.g., female C.B-17 SCID mice).
- Tumor Growth: Allow tumors to establish and grow to a predetermined average size (e.g., 150-250 mm³).
- Randomization: Randomize mice into treatment and control groups.
- Dosing: Prepare the **AZD-5991** formulation as described in Protocol 4.1. Administer the drug via tail vein injection at the desired dose and schedule. The control group receives the vehicle solution.
- Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly. Monitor animal body weight and overall health as indicators of toxicity.
- Endpoint: The study can be terminated when tumors in the control group reach a maximum size, or after a set period.
- Analysis: At the endpoint, collect tumors for pharmacodynamic analysis (e.g., Western blot for cleaved caspase-3) and blood samples for pharmacokinetic analysis.[7]

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